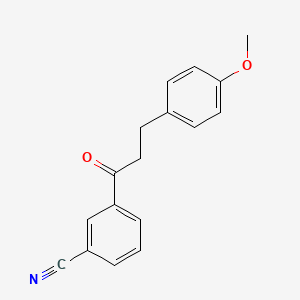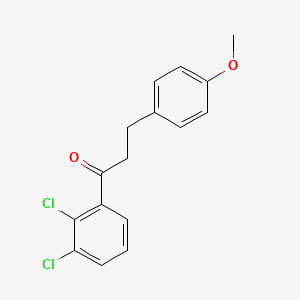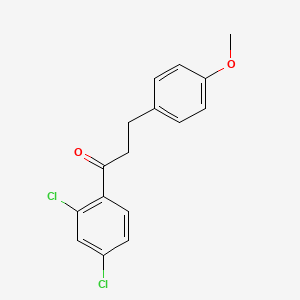
4'-Chloro-3-(2,4-dimethylphenyl)-2'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is a chemical compound with the molecular formula C17H16ClFO . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone consists of 17 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 fluorine atom .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a common method used in the synthesis of compounds like 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The molecular weight of 4’-Chloro-3-(2,4-dimethylphenyl)-2’-fluoropropiophenone is 290.76 .Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
Research has highlighted the development of fluorescent chemosensors based on compounds like 4-Methyl-2,6-diformylphenol (DFP), which are crucial for detecting various analytes including metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, underlining the importance of structural modulation for enhanced performance in sensing applications (Roy, 2021).
Environmental Impact and Removal
The pesticide industry produces wastewater containing toxic pollutants, necessitating effective treatment methods. Studies have explored biological processes and activated carbon for the removal of such compounds, aiming for high-quality effluent and minimizing environmental impact. This research underscores the challenge and importance of removing recalcitrant compounds from wastewater (Goodwin et al., 2018).
Herbicide Toxicity and Environmental Persistence
Investigations into the sorption, toxicity, and environmental fate of herbicides and related compounds reveal the complex interactions with soil, organic matter, and aquatic systems. These studies contribute to understanding the persistence, bioaccumulation potential, and ecological risks of such chemicals, informing regulatory and remediation strategies to protect human health and the environment (Werner et al., 2012).
Advanced Synthesis Techniques
The synthesis of complex organic compounds, including intermediates for pharmaceuticals and other applications, is a critical area of research. Innovative methods that improve yield, reduce cost, and minimize environmental impact are continually being developed, demonstrating the importance of organic synthesis in industrial applications (Qiu et al., 2009).
Propiedades
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXDJPXHZPRFOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644701 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
CAS RN |
898794-42-8 |
Source


|
| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














